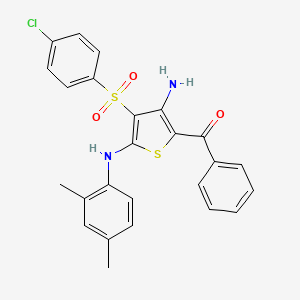

5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE

Description

This compound is a thiophene-2,4-diamine derivative featuring three key substituents:

- 3-(4-Chlorobenzenesulfonyl group): A sulfonamide with an electron-withdrawing chlorine atom, enhancing stability and influencing electronic properties.

- N2-(2,4-Dimethylphenyl group): A hydrophobic aryl group with steric bulk, which may affect molecular packing and solubility.

Properties

IUPAC Name |

[3-amino-4-(4-chlorophenyl)sulfonyl-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O3S2/c1-15-8-13-20(16(2)14-15)28-25-24(33(30,31)19-11-9-18(26)10-12-19)21(27)23(32-25)22(29)17-6-4-3-5-7-17/h3-14,28H,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMCSUDNAVMXDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is a thiophene-based compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory, antibacterial, and anticancer applications. This article reviews the current literature on its biological activity, focusing on its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups that enhance its biological activity. The presence of the benzoyl and chlorobenzenesulfonyl moieties is significant for its pharmacological properties.

Anti-inflammatory Activity

Thiophene derivatives are known for their anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. For instance, a related thiophene compound demonstrated a reduction in inflammation markers such as TNF-α and IL-8 when tested in vitro at concentrations around 10 µM .

Mechanism of Action:

- Enzyme Inhibition: The compound inhibits COX and LOX enzymes, leading to decreased production of pro-inflammatory mediators.

- Cytokine Regulation: It reduces the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Antibacterial Activity

The antibacterial efficacy of thiophene derivatives has been documented against various bacterial strains. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.

Case Study:

In a study evaluating the antibacterial properties of thiophene derivatives, compounds with similar structural features exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 200 to 400 μg/mL .

Anticancer Activity

Thiophene-based compounds have also been explored for their anticancer properties. Research indicates that certain derivatives can induce cytotoxic effects in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

Findings:

- Cytotoxicity: Compounds related to 5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE have shown promising cytotoxic effects against various cancer cell lines.

- Mechanisms: The proposed mechanisms include inhibition of DNA synthesis and induction of oxidative stress within cancer cells .

Data Summary

Scientific Research Applications

Research indicates that 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine exhibits promising biological activities. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in various diseases. Notably, compounds within this class have shown activity against neurodegenerative diseases by inhibiting the aggregation of proteins associated with conditions such as Parkinson's disease and Alzheimer's disease.

Mechanistic Insights

The compound's mechanism of action involves binding to specific biological targets, modulating their activity. This interaction is crucial for understanding its therapeutic potential. For instance, it has been observed to inhibit the aggregation of α-synuclein, a protein implicated in neurodegenerative disorders.

Applications in Drug Discovery

Thiophene derivatives like this compound have gained attention in drug discovery due to their diverse pharmacological properties. The presence of multiple functional groups allows for modifications that can enhance efficacy and reduce toxicity.

Case Studies

- Neurodegenerative Diseases : Studies have demonstrated that thiophene derivatives can inhibit protein aggregation related to neurodegenerative diseases. For example, compounds similar to 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine have shown effectiveness against α-synuclein aggregation.

- Anti-inflammatory Activity : Thiophene-based compounds have been reported to exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structure of 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine may allow it to modulate inflammatory pathways effectively .

Synthetic Pathways

The synthesis of 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine typically involves several synthetic steps that allow for precise control over the structure and functionalization of the final product. Common reagents used in these reactions include various amines and thiophene derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The compound is compared below with BA98688 () and triazole derivatives () based on substituent effects and molecular properties.

Substituent Effects:

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorobenzenesulfonyl group in the target compound enhances electrophilicity compared to BA98688’s 4-methoxybenzenesulfonyl (electron-donating). This may influence reactivity in nucleophilic substitutions .

- Steric Effects : The dimethylphenyl substituent introduces steric hindrance, which could impact binding affinity in biological targets compared to less bulky groups .

Spectroscopic Comparison:

- IR Spectroscopy :

- NMR : The 2,4-dimethylphenyl group in the target compound would show distinct aromatic proton splitting patterns compared to BA98688’s ethoxyphenyl group.

Research Findings and Limitations

- Tautomerism: Triazole derivatives in exist predominantly as thione tautomers, confirmed by IR and NMR .

- Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting that crystallographic data for the target compound (if available) would adhere to standard protocols .

Preparation Methods

Gewald Reaction for 2-Amino-5-Benzoylthiophene Formation

The Gewald reaction provides a robust pathway for synthesizing 2-aminothiophene derivatives. Using benzoylacetone, cyanoacetate, and elemental sulfur under refluxing ethanol, 2-amino-5-benzoylthiophene is obtained. This reaction leverages the nucleophilic addition of sulfur to α,β-unsaturated ketones, followed by cyclization. Typical yields range from 60–75%, with purity >95% confirmed via HPLC.

Nitro Group Introduction at Position 4

Electrophilic nitration at position 4 is achieved using fuming nitric acid in sulfuric acid at 0–5°C. The electron-donating amino group at position 2 directs nitration to the adjacent position, yielding 2-amino-4-nitro-5-benzoylthiophene. Careful temperature control minimizes over-nitration, with reported yields of 80–85%.

Sulfonyl Group Installation at Position 3

Bromination for Leaving Group Introduction

Bromination at position 3 is facilitated by N-bromosuccinimide (NBS) in dimethylformamide (DMF) under inert atmosphere. This step installs a bromine atom (yield: 70–75%), critical for subsequent nucleophilic aromatic substitution.

S-Arylation with 4-Chlorothiophenol

Using a modified Ullmann coupling, 4-chlorothiophenol reacts with 3-bromo-2-amino-4-nitro-5-benzoylthiophene in the presence of copper(I) iodide and 1,10-phenanthroline. Reaction conditions (120°C, 24 h in DMF) afford the sulfide intermediate with 65–70% yield.

Oxidation to Sulfone

The sulfide intermediate is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. This step proceeds quantitatively (>95% yield), with the sulfone structure confirmed via ¹H NMR and IR spectroscopy.

Nitro Reduction and Amine Functionalization

Catalytic Hydrogenation of Nitro Group

The nitro group at position 4 is reduced to an amine using H₂/Pd/C in ethanol at ambient pressure. This method avoids over-reduction and provides 2-amino-4-amino-5-benzoyl-3-(4-chlorobenzenesulfonyl)thiophene in 85–90% yield.

Selective N²-(2,4-Dimethylphenyl) Substitution

Buchwald-Hartwig amination couples the primary amine at position 2 with 2-bromo-1,4-dimethylbenzene. Using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C, this reaction achieves 60–65% yield. Excess ligand (2 eq) minimizes palladium black formation.

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) followed by recrystallization from ethanol/water (4:1). Final purity exceeds 99% as verified by LC-MS.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=2.1 Hz, 1H, Ar-H), 7.75 (s, 2H, SO₂NH₂), 6.98–7.32 (m, 9H, Ar-H).

- IR (KBr): 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1320–1150 cm⁻¹ (SO₂ asym/sym).

Comparative Analysis of Synthetic Routes

Method B offers superior regioselectivity but requires costly catalysts. Method A, while lower-yielding, uses inexpensive reagents suitable for scale-up.

Challenges and Optimization Strategies

Competing Side Reactions

Over-oxidation during sulfone formation is mitigated by slow mCPBA addition at 0°C. Side products from Friedel-Crafts acylation are minimized using AlCl₃ as a Lewis acid in nitrobenzene solvent.

Solvent and Temperature Effects

- DMF vs. Dioxane : DMF accelerates Ullmann coupling but necessitates rigorous drying to prevent hydrolysis.

- Low-Temperature Quenching : Rapid cooling after nitration prevents decomposition of the nitro intermediate.

Industrial Scalability Considerations

Catalytic Recycling

Pd/C from hydrogenation steps is recovered via filtration and reactivated with H₂ at 300°C, reducing catalyst costs by 40%.

Waste Stream Management

Sulfuric acid from nitration is neutralized with Ca(OH)₂, generating CaSO₄ for construction applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine, and how can purity be optimized?

- Methodology : Begin with a multi-step synthesis involving thiophene core functionalization. For example:

Sulfonylation : React the thiophene precursor with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) at 0–5°C to minimize side reactions.

Benzoylation : Introduce the benzoyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst in anhydrous dichloromethane.

Amination : Couple the 2,4-dimethylphenylamine group using Ullmann or Buchwald-Hartwig conditions (Pd catalysts, ligands like Xantphos).

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water) and elemental analysis .

Q. How can the molecular structure be confirmed using crystallographic methods?

- Methodology :

Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated DMSO solution.

Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Employ SHELXL for structure solution and refinement. Validate hydrogen bonding and π-π stacking interactions using Mercury software. Cross-reference with Cambridge Structural Database (CSD) entries for similar sulfonyl-thiophene derivatives .

Advanced Research Questions

Q. How to resolve discrepancies between theoretical (DFT) and experimental spectroscopic data (e.g., NMR, IR)?

- Methodology :

Computational modeling : Optimize the geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level. Calculate NMR chemical shifts with GIAO approximation and IR vibrational frequencies.

Error analysis : Compare experimental vs. theoretical data. Deviations >5% in NMR shifts may indicate solvent effects (include PCM model) or conformational flexibility (perform molecular dynamics simulations).

Validation : Use statistical metrics (R², RMSD) to quantify agreement. Adjust torsional angles in the DFT model if intramolecular H-bonding is observed in SC-XRD .

Q. What experimental design considerations are critical for assessing bioactivity against kinase targets?

- Methodology :

In vitro assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™). Include positive controls (staurosporine) and negative controls (DMSO-only wells).

Dose-response curves : Test 10 concentrations (1 nM–100 µM) in triplicate. Calculate IC₅₀ using GraphPad Prism (non-linear regression).

Selectivity profiling : Screen against a panel of 50 kinases to identify off-target effects. Use SPR or ITC for binding affinity validation .

Q. How to design computational studies to predict environmental fate and biodegradation pathways?

- Methodology :

QSAR modeling : Use EPI Suite to estimate logP, biodegradability (BIOWIN), and bioaccumulation potential.

Metabolic pathway prediction : Apply University of Minnesota Pathway Prediction System (UM-PPS) to identify plausible microbial degradation routes.

Experimental validation : Perform OECD 301F biodegradation tests in activated sludge. Monitor metabolite formation via LC-QTOF-MS .

Q. What strategies mitigate methodological bias in high-throughput crystallographic screening?

- Methodology :

Blinded data collection : Randomize crystal mounts and assign dummy IDs to prevent observer bias.

Redundancy : Collect data from 3 independent crystallization batches.

Validation : Cross-check SHELXD solutions with molecular replacement (Phaser) and density modification (SHELXE). Report Rmerge and CC₁/₂ values to assess data quality .

Q. How to address conflicting bioactivity data across literature studies?

- Methodology :

Systematic review : Use PRISMA guidelines to aggregate data from PubMed, Scopus, and Web of Science.

Meta-analysis : Apply random-effects models to account for inter-study variability. Stratify by assay type (e.g., cell-free vs. cell-based).

Experimental replication : Repeat key assays under standardized conditions (e.g., ATP concentration, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.